Properties of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine
Properties of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine
An In-depth Technical Guide to 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists interested in the synthesis, properties, and applications of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine. This biaryl compound represents a valuable and versatile scaffold, combining the unique electronic and steric properties of a di-ortho-substituted halophenyl ring with the pharmaceutically relevant methoxypyridine motif.
Core Molecular Attributes and Physicochemical Properties
3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine (CAS No. 2060028-22-8) is a halogenated aromatic heterocycle.[1] Its structure is predicated on a C(sp²)-C(sp²) bond linking a pyridine ring at the 3-position to a phenyl ring at the 1-position. The phenyl ring is substituted with a bromine atom at the 2-position and a fluorine atom at the 6-position, creating a sterically hindered and electronically distinct environment around the biaryl linkage. The pyridine ring features a methoxy group at the 5-position.
The strategic placement of these functional groups imparts specific characteristics crucial for its utility as a synthetic intermediate. The carbon-bromine bond is the primary reactive handle for further molecular elaboration via cross-coupling chemistry, while the fluorine and methoxy groups modulate solubility, metabolic stability, and target-binding interactions.[2][3]
| Property | Value | Source |
| CAS Number | 2060028-22-8 | [1] |
| Molecular Formula | C₁₂H₉BrFNO | [1] |
| Molecular Weight | 282.11 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | [1] |
| LogP (Calculated) | 3.6588 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthetic Strategy: A Focus on Palladium-Catalyzed Cross-Coupling
The construction of the biaryl core of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aryl halides and arylboronic acids or esters, demonstrating broad functional group tolerance.[4]
Retrosynthetic Analysis
A retrosynthetic approach reveals two primary disconnection pathways for the target molecule, both centered on the Suzuki-Miyaura coupling.
Pathway A is often preferred due to the typically greater commercial availability and stability of arylboronic acids compared to some heteroarylboronic acids.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling (Pathway A)
This protocol is a representative procedure based on established methodologies for similar biaryl syntheses.[4][6] The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine from (2-Bromo-6-fluorophenyl)boronic acid and 3-Bromo-5-methoxypyridine.
Materials:
-
3-Bromo-5-methoxypyridine (1.0 eq)
-
(2-Bromo-6-fluorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-methoxypyridine and (2-Bromo-6-fluorophenyl)boronic acid.
-
Causality: Using flame-dried glassware under an inert atmosphere prevents moisture from quenching reactive intermediates and ensures the catalytic cycle is not inhibited.
-
-
Reagent Addition: Add the base (K₂CO₃) and the palladium catalyst [Pd(PPh₃)₄].
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium center.[5] Pd(PPh₃)₄ is a common, reliable Pd(0) source for this coupling.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. An inert atmosphere is essential to maintain its catalytic activity.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio) via syringe.
-
Causality: A mixed solvent system is often used to ensure all reactants (organic halide, boronic acid, and inorganic base) are sufficiently soluble for the reaction to proceed efficiently. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
-
Workup: Upon completion, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Chemical Reactivity and Derivatization Potential
The true value of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine lies in its potential for further functionalization, primarily leveraging the C-Br bond.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[7][8] It allows for the introduction of a wide variety of primary and secondary amines at the position of the bromine atom, providing access to a vast chemical space of novel aryl amines.[9][10]
General Protocol:
-
Reactants: 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine (1.0 eq), Amine (1.2-1.5 eq).
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP).[8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7]
-
Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF.
-
Conditions: Typically heated under an inert atmosphere until completion.
The choice of ligand and base is critical and depends on the steric and electronic properties of the amine coupling partner.[7][8] This reaction's development has been transformative, replacing harsher classical methods for synthesizing aryl amines.[8]
Other Palladium-Catalyzed Reactions
-
Sonogashira Coupling: Enables the introduction of terminal alkynes, yielding aryl-alkyne structures that are valuable intermediates and structural motifs in their own right.
-
Heck Coupling: Facilitates the coupling with alkenes to form substituted styrenyl-type derivatives.
-
Cyanation: The bromine can be displaced by a cyanide group (using reagents like Zn(CN)₂ or KCN with a Pd catalyst) to form the corresponding nitrile, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Predicted Spectroscopic Signatures
While experimental data is not publicly available, the structure of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine allows for the prediction of its key spectroscopic features.
-
¹H NMR: The spectrum would show distinct signals for the three protons on the pyridine ring and the three protons on the phenyl ring, all in the aromatic region (approx. 6.5-8.5 ppm). The methoxy group would appear as a sharp singlet around 3.8-4.0 ppm. The coupling patterns (doublets, triplets, doublet of doublets) would be complex due to H-H and H-F coupling.
-
¹³C NMR: Approximately 12 distinct signals would be expected. Carbons bonded to electronegative atoms would be shifted downfield. The carbon attached to fluorine would show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance would be observed for the fluorine atom.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity [M]⁺ and [M+2]⁺ corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Applications in Research and Drug Development
This molecule is not an end-product but a strategic building block.
-
Medicinal Chemistry: The 5-methoxypyridine scaffold is present in numerous biologically active compounds.[3] The 2-bromo-6-fluorophenyl moiety offers a handle for diversification while the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. This makes the core structure highly attractive for library synthesis in lead discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.
-
Material Science: Biaryl structures are fundamental components of organic semiconductors, liquid crystals, and ligands for catalysis.[9] The defined stereochemistry and electronic properties imparted by the ortho-substituents could be exploited in the design of novel materials with specific photophysical or electronic properties.
Safety and Handling
No specific safety data sheet exists for this exact compound. However, based on data for structurally related chemicals like 3-Bromo-5-fluoro-2-methoxypyridine, appropriate precautions should be taken.[11][12]
-
Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8 °C, to ensure long-term stability.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]
-
Thieme. (n.d.). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Synlett. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. CID 40427006. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Request PDF. Retrieved from [Link]
-
PMC. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
-
PMC. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Bromo-5-fluoropyridine. Retrieved from [Link]
-
MDPI. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(2-Bromo-6-fluorophenyl)propan-2-ol | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. fishersci.com [fishersci.com]
- 12. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
